4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide
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Overview
Description
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a butan-2-ylsulfamoyl group and a carboxamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the butan-2-ylsulfamoyl group: This step involves the reaction of the thiophene ring with butan-2-ylsulfonyl chloride under basic conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with methylamine to form the desired carboxamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition, as the sulfonamide group is known to interact with various biological targets.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:
N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide: This compound also contains a sulfonamide group and a carboxamide group, but features a quinoline ring instead of a thiophene ring.
(S)-butan-2-yl N-(4-x-phenyl)thiocarbamates: These compounds contain a butan-2-yl group and a thiocarbamate group, but differ in the presence of a phenyl ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-7(2)12-17(14,15)8-5-9(16-6-8)10(13)11-3/h5-7,12H,4H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOGUYLMKINPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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